molecular formula C17H19FN2 B1467582 1-Benzyl-3-(3-fluorophenyl)piperazine CAS No. 1248907-68-7

1-Benzyl-3-(3-fluorophenyl)piperazine

Cat. No.: B1467582
CAS No.: 1248907-68-7
M. Wt: 270.34 g/mol
InChI Key: HIHFSVKKVHQRQF-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H19FN2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-Benzyl-3-(3-fluorophenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .

Chemical Reactions Analysis

1-Benzyl-3-(3-fluorophenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3-(3-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a central nervous system stimulant, similar to other piperazine derivatives. The compound exerts its effects by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions lead to increased levels of these neurotransmitters in the brain, resulting in stimulant effects .

Comparison with Similar Compounds

1-Benzyl-3-(3-fluorophenyl)piperazine can be compared to other similar compounds, such as:

    1-Benzylpiperazine (BZP): Both compounds are central nervous system stimulants, but BZP is more commonly known and has been widely studied for its stimulant effects.

    1-(3-Chlorophenyl)piperazine (mCPP): This compound is also a phenylpiperazine derivative and is used as an intermediate in the synthesis of antidepressants.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP produces entactogenic effects similar to MDMA.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-benzyl-3-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFSVKKVHQRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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